molecular formula C8H9BrFN B1602313 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine CAS No. 188723-97-9

1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine

Cat. No.: B1602313
CAS No.: 188723-97-9
M. Wt: 218.07 g/mol
InChI Key: LSLHAPSKUGGKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methylmethanamine group

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHAPSKUGGKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588255
Record name 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188723-97-9
Record name 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Aromatic Precursors: The synthesis typically begins with halogenated and fluorinated aromatic compounds such as 1-bromo-4-fluorobenzene or 4-bromo-2-fluoroaniline, which provide the core 5-bromo-2-fluorophenyl moiety.
  • Lithiation Intermediates: A critical intermediate is (5-bromo-2-fluorophenyl)lithium, generated by lithiation of 1-bromo-4-fluorobenzene using lithium bases at low temperatures.
  • Boronic Acid Derivatives: 5-bromo-2-fluorobenzeneboronic acid is often prepared via reaction of the lithiated intermediate with trialkyl borates, followed by hydrolysis.

Lithiation and Boronic Acid Formation

A widely documented preparative step involves:

Step Reaction Conditions Notes
1 Lithiation of 1-bromo-4-fluorobenzene Use lithium base (e.g., lithium diisopropylamide) at <0 °C (preferably below -40 °C) in an aprotic solvent Ensures regioselective lithiation at the 5-position
2 Reaction with tri(C1-C6 alkyl) borate (e.g., trimethyl borate) Stoichiometric amounts, ambient to low temperature Forms di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate
3 Hydrolysis with aqueous acid Excess acid, room temperature Yields 5-bromo-2-fluorobenzeneboronic acid with high purity and yield

This process avoids corrosive reagents like bromine and harsh conditions, favoring industrial scalability.

Introduction of the N-Methylmethanamine Group

The key functionalization to obtain the N-methylmethanamine side chain involves reductive amination and related amination reactions:

Step Reaction Reagents Notes
1 Methylation of 4-bromo-2-fluoroaniline Formaldehyde and formic acid (Eschweiler-Clarke type reductive amination) Converts aniline to N-methyl-4-bromo-2-fluoroaniline
2 Introduction of methanamine group Reaction of N-methyl-4-bromo-2-fluoroaniline with formaldehyde and hydrogen cyanide or other suitable aminomethylation agents Forms the N-methylmethanamine substituent

This synthetic route is typical for preparing aryl-N-methylmethanamines and is adaptable to industrial production with continuous flow and automation to optimize yield and purity.

Alternative Synthetic Routes and Industrial Considerations

  • Avoidance of Toxic Reagents: Some methods avoid hazardous reagents such as liquid bromine and hydrogen chloride gas by using milder bromination and amination conditions, enhancing environmental and operational safety.
  • Catalyst Use: Transition metal catalysts (e.g., copper catalysts) may be employed for ring-closing or substitution reactions in related intermediates, although direct application to this compound is less documented.
  • Purification: Silica gel chromatography is a common purification step to isolate the final product with high purity, especially in research-scale synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome Advantages
Lithiation of 1-bromo-4-fluorobenzene Lithium diisopropylamide, <0 °C, aprotic solvent (5-bromo-2-fluorophenyl)lithium intermediate High regioselectivity, mild conditions
Boronate formation Tri(C1-C6 alkyl) borate, ambient temperature 5-bromo-2-fluorobenzeneboronate High yield, scalable
Hydrolysis Aqueous acid, room temperature 5-bromo-2-fluorobenzeneboronic acid Purity and yield optimized
Methylation of aniline Formaldehyde, formic acid N-methyl-4-bromo-2-fluoroaniline Efficient reductive amination
Aminomethylation Formaldehyde, hydrogen cyanide or equivalent 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine Direct introduction of methanamine group
Purification Silica gel chromatography Pure final compound High purity for research/industrial use

Research Findings and Industrial Relevance

  • The lithiation-boronic acid route is preferred for its clean reaction profile and avoidance of corrosive reagents, making it suitable for scale-up.
  • Reductive amination using formaldehyde and formic acid is a classical, reliable method for N-methylation, widely used in pharmaceutical intermediate synthesis.
  • The combination of these methods results in a relatively short synthetic route with good overall yield and purity, facilitating industrial production.
  • Continuous flow reactors and automated synthesis platforms can further improve efficiency and reproducibility in manufacturing settings.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Compounds similar to 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine have been investigated for their potential as antitumor agents. For instance, studies have shown that brominated phenyl compounds can inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells, particularly at the G2/M phase . This mechanism suggests that this compound may also exhibit similar properties, warranting further investigation.
  • Neurological Applications : The structural similarity to other compounds that interact with neurotransmitter systems positions this compound as a potential candidate for studying neuropharmacological effects. Its ability to modulate neurotransmitter release could be explored in the context of neurodegenerative diseases .

Chemical Synthesis

  • Reagent in Organic Synthesis : This compound can serve as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in developing new pharmaceuticals .
  • Protecting Group in Peptide Synthesis : The amine functionality can be utilized as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without interference from amino groups.

Biological Research

  • Enzyme Inhibition Studies : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their effectiveness in inhibiting acetylcholinesterase, which is crucial for neurotransmitter regulation. Investigating this compound's effects on such enzymes could yield insights into its therapeutic potential.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated that brominated compounds inhibit microtubule polymerization and induce G2/M cell cycle arrest in cancer cells.
NeuropharmacologyExplored interactions between NMDA receptors and μ-opioid receptors using structurally similar compounds; potential implications for pain management therapies.
Organic SynthesisHighlighted the utility of similar compounds as reagents in organic synthesis, emphasizing their role in pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activity.

Biological Activity

1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrF. It features a bromine and fluorine substituent on a phenyl ring, which may influence its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential effects on cellular signaling pathways:

  • Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered levels of these critical compounds in the brain.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with similar halogen substitutions have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli62.5 µg/mL
S. aureus78.12 µg/mL

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary data suggest it may inhibit the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Study on Antimicrobial Properties

A recent study explored the antimicrobial efficacy of halogenated phenyl derivatives, revealing that compounds similar to this compound displayed significant antibacterial activity against resistant strains . The study utilized a range of concentrations to determine MIC values, highlighting the compound's potential as an antimicrobial agent.

Study on Anticancer Activity

Another investigation focused on the antiproliferative effects of structurally related compounds in vitro against cancer cell lines . The results demonstrated that these compounds could effectively reduce cell viability, suggesting a possible therapeutic application in cancer treatment.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of aryl-N-methylmethanamine derivatives typically involves nucleophilic substitution or reductive amination. For bromo-fluorophenyl analogs, a two-step approach is recommended:

Intermediate Formation : React 5-bromo-2-fluorobenzyl chloride with methylamine in ethanol under reflux (2–4 hours) to form the secondary amine. Excess methylamine is removed via vacuum distillation, and the crude product is neutralized with saturated NaHCO₃ .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure compound. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:ethyl acetate).

Q. Key Considerations :

  • Side Reactions : Competing elimination or over-alkylation can occur with excess methylamine; stoichiometric control is critical.
  • Yield Optimization : Adjust reaction temperature (60–80°C) and methylamine concentration (1.5–2.0 equiv.) to maximize yield (typically 50–70%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Analytical Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for a singlet at δ ~2.3 ppm (N–CH₃) and aromatic signals between δ 7.0–7.8 ppm (split by Br and F substituents).
    • ¹³C NMR : Confirm the presence of a quaternary carbon adjacent to Br (δ ~130 ppm) and N–CH₃ (δ ~35 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%). The molecular ion [M+H]⁺ should appear at m/z 246–248 (Br isotopic pattern) .

Validation : Compare spectral data with structurally similar compounds, such as 1-(2-bromophenyl)-N-methylmethanamine (CAS 698-19-1) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (≤1% DMSO final) to avoid precipitation .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor for color changes (yellowing indicates oxidation) via UV-Vis (λmax ~270 nm) .

Q. How does the bromo-fluoro substitution pattern influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects :
    • The electron-withdrawing Br and F substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity.
    • Hammett constants (σ): Br (~0.23), F (~0.06) predict moderate meta/para directing effects in further functionalization .
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids), while fluorine enhances metabolic stability in pharmacological analogs .

Q. What are the primary safety and handling protocols for this compound?

Methodological Answer:

  • Hazards : Potential irritant (skin/eyes); avoid inhalation.
  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Quench with 10% acetic acid in ethanol before incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (hexane/ethyl acetate). Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters:
    • Torsion Angles : Confirm the orientation of Br/F relative to the methylamine group.
    • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯F) to predict packing behavior .
  • Validation : Compare with analogous structures (e.g., 1-(2,4-difluorophenyl) derivatives) to identify deviations caused by bromine’s steric bulk .

Q. What strategies can address contradictory data between spectroscopic and computational models?

Methodological Answer:

  • Case Example : If DFT-predicted NMR shifts (e.g., using Gaussian09) conflict with experimental
    • Re-examine Conformers : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
    • Solvent Effects : Apply the IEF-PCM model to account for solvent polarity in DFT calculations.
    • Experimental Repetition : Ensure NMR acquisition parameters (e.g., temperature, solvent) match computational conditions .

Q. How can this compound serve as a precursor for pharmacologically active molecules?

Methodological Answer:

  • Target Analogs : Replace bromine via cross-coupling to synthesize derivatives like 1-(5-aryl-2-fluorophenyl)-N-methylmethanamine.
  • Case Study : TAK-438 (Vonoprazan), a potassium-competitive acid blocker, uses a similar scaffold. Key modifications include sulfonylpyrrole incorporation and fumarate salt formation for enhanced bioavailability .
  • Biological Evaluation : Test H⁺/K⁺-ATPase inhibition in gastric parietal cells (IC₅₀ ~10 nM for TAK-438) .

Q. What advanced techniques characterize polymorphic forms or salt derivatives?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., fumarate vs. hydrochloride salts).
  • Powder XRD : Compare diffraction patterns to known polymorphs (e.g., Form I vs. II in fumarate salts ).
  • Stability Testing : Accelerated aging (40°C/75% RH) to assess hygroscopicity and polymorphic interconversion .

Q. How can researchers design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • SAR Variables :
    • Substituent Position : Compare 5-Br-2-F vs. 4-Br-3-F analogs for steric/electronic effects.
    • Amine Modification : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to modulate target binding.
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.